Ethyl 4-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride
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Overview
Description
Ethyl 4-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride is a chemical compound with the molecular formula C14H18ClNO2 and a molecular weight of 267.75 g/mol . This compound features a benzoate ester linked to a tetrahydropyridine ring, which is further modified with an ethyl group and a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of ethyl 4-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Esterification: The benzoate ester is formed by reacting the tetrahydropyridine derivative with benzoic acid or its derivatives in the presence of a suitable catalyst.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 4-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Ethyl 4-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on neurological pathways and potential use in drug development.
Mechanism of Action
The mechanism of action of ethyl 4-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The tetrahydropyridine ring is known to interact with various enzymes and receptors, potentially modulating their activity. The benzoate ester moiety may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 4-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride can be compared with similar compounds such as:
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound features a boronic acid ester instead of a benzoate ester, which may result in different chemical and biological properties.
4-Phenyl-1,2,3,6-tetrahydropyridine: This compound has a phenyl group instead of an ethyl group, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-(1,2,3,6-tetrahydropyridin-4-yl)benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2.ClH/c1-2-17-14(16)13-5-3-11(4-6-13)12-7-9-15-10-8-12;/h3-7,15H,2,8-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZVJXAYWFUVAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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